Cas no 105979-17-7 (Benidipine)

Benidipine structure
Benidipine 化学的及び物理的性質
名前と識別子
-
- Benidipine
- NACADIPINE
- BENIDIPINE HCL
- CAPADIPINE
- CONIEL
- KW-3049
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3R)-1-(phenylmethyl)-3-piperidinyl ester, (4R)-rel-
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, (R*,R*)-
- 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- (+/-)-(R*)-3-[(R*)-1-benzyl-3-piperidyl] methyl-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride
- Benidipene
- H007
- (R,R)-(+/-)-2,6-Dimethyl-4-(3-nitrophenyl)-1,4-Dihydro-3,5-pyridine-dicarboxylic acid methyl-1-benzyl-3-piperidyl-ester
- (+/-)-(R*)-3-((R*)-1-Benzyl-3-piperidyl) methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-methyl 5-[(3R)-1-benzylpiperidin-3-yl] ester
- (4R)-2,6-Dimethyl-1,4-dihydro-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-methyl 5-[(3R)-1-benzylpiperidin-3-yl] ester
- Benidipine Impurity
- AB01566847_01
- (4R)-REL-1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLIC ACID METHYL (3R)-1-(PHENYLMETHYL)-3-PIPERIDINYL ESTER
- O5-[(3R)-1-benzyl-3-piperidyl] O3-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- MRF-0000234
- NCGC00185768-03
- DB09231
- Benidipino
- BENIDIPINE [WHO-DD]
- NCGC00185768-01
- methyl (3R)-1-(phenylmethyl)piperidin-3-yl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- HY-B1448A
- (+-)-(R*)-3-((R*)-1-Benzyl-3-piperidyl) methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- Benidipine (INN)
- (3r)-1-benzyl-3-piperidinyl methyl (4r)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridine dicarboxylate
- 119065-60-0
- PD156024
- A801348
- CHEMBL3303980
- rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- (+/-)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLIC ACID-3-(1-BENZYL-3-PIPERIDYL) ESTER-5-METHYL ESTER
- Benidipinum
- Benidipino [Spanish]
- SCHEMBL24516
- EN300-27161348
- 4G9T91JS7E
- AB01209735-01
- 105979-17-7
- CHEMBL2105555
- AKOS015895389
- Q11336997
- DTXSID0022648
- UNII-4G9T91JS7E
- CS-0111103
- BENIDIPINE [MI]
- D07509
- Benidipinum [Latin]
- Benidipine [INN]
- NS00073186
- BRD-K97181463-003-01-1
- BRD-K97181463-003-02-9
-
- インチ: 1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1
- InChIKey: QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
- ほほえんだ: O(C(C1=C(C)NC(C)=C(C(=O)OC)[C@H]1C1C=CC=C(C=1)[N+](=O)[O-])=O)[C@H]1CN(CC2C=CC=CC=2)CCC1
計算された属性
- せいみつぶんしりょう: 505.22100
- どういたいしつりょう: 505.221286
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 933
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 5
- トポロジー分子極性表面積: 114
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: イエロー結晶粉末
- 密度みつど: 1.29
- ゆうかいてん: >193oC
- ふってん: 625.2 °C at 760 mmHg
- フラッシュポイント: 331.9 °C
- 屈折率: 1.621
- PSA: 113.69000
- LogP: 5.00030
- ようかいせい: 水に微溶解する
Benidipine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27161348-0.25g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 0.25g |
$178.0 | 2023-07-06 | |
Enamine | EN300-27161348-1.0g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 1.0g |
$442.0 | 2023-07-06 | |
Enamine | EN300-27161348-5.0g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 5.0g |
$1280.0 | 2023-07-06 | |
A2B Chem LLC | AD79069-50mg |
Benidipine |
105979-17-7 | 95% | 50mg |
$124.00 | 2024-04-20 | |
A2B Chem LLC | AD79069-5g |
Benidipine |
105979-17-7 | 95% | 5g |
$1383.00 | 2024-04-20 | |
Aaron | AR0085C9-100mg |
Benidipine |
105979-17-7 | 95% | 100mg |
$196.00 | 2023-12-16 | |
Aaron | AR0085C9-5g |
Benidipine |
105979-17-7 | 95% | 5g |
$1785.00 | 2023-12-16 | |
1PlusChem | 1P00853X-250mg |
Benidipine |
105979-17-7 | 95% | 250mg |
$274.00 | 2023-12-26 | |
1PlusChem | 1P00853X-10g |
Benidipine |
105979-17-7 | 95% | 10g |
$2411.00 | 2023-12-26 | |
1PlusChem | 1P00853X-2.5g |
Benidipine |
105979-17-7 | 95% | 2.5g |
$1134.00 | 2023-12-26 |
Benidipine 関連文献
-
Zeyu Yang,Hengwei Fu,Wenjie Ye,Youyu Xie,Qinghai Liu,Hualei Wang,Dongzhi Wei Catal. Sci. Technol. 2020 10 70
-
Irina A. Kolesnik,Vladimir I. Potkin,Mikhail S. Grigoriev,Anton P. Novikov,Rosa M. Gomila,Alexandra G. Podrezova,Vadim V. Brazhkin,Fedor I. Zubkov,Antonio Frontera CrystEngComm 2023 25 1976
-
3. Acid-promoted rapid solvent-free access to substituted 1,4-dihydropyridines from β-ketothioamidesMing Li,Ke-Na Sun,Li-Rong Wen RSC Adv. 2016 6 21535
-
4. Chemistry of Hantzsch cyclization: stereochemistry of the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate of Hantzsch cyclization. X-Ray molecular structure of diastereoisomers of 5-(2-cyanoethyl) 3-methyl 2-dimethoxymethyl-2-hydroxy-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylatesToshihisa Ogawa,Keita Matsumoto,Katsuo Hatayama,Kunihiro Kitamura,Yasuyuki Kita J. Chem. Soc. Perkin Trans. 1 1993 3033
-
Lei Xu,Dan Li,Li Tao,Yanling Yang,Youyong Li,Tingjun Hou Mol. BioSyst. 2016 12 379
105979-17-7 (Benidipine) 関連製品
- 104713-75-9((S)-3-((S)-1-Benzylpyrrolidin-3-yl)-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate)
- 1806276-46-9(2-Nitro-5-phenylnicotinonitrile)
- 2172429-18-2(benzyl N-1-(chlorosulfonyl)-3-cyclohexylpropan-2-ylcarbamate)
- 2227730-75-6(rac-(3R,4S)-4-(cyclopent-1-en-1-yl)methyloxolan-3-ol)
- 2138422-22-5(3-Ethyl-1-[3-(hydroxymethyl)cyclopentyl]urea)
- 2021325-33-5(Quinoline, 4-chloro-5-methoxy-8-methyl-3-nitro-)
- 1554908-85-8(3-amino-1-pentyl-1,4-dihydropyridin-4-one)
- 1909335-96-1(2-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride)
- 2138311-27-8(6-Azabicyclo[3.2.1]octan-3-amine, 6-[(chloromethyl)sulfonyl]-)
- 2228619-11-0(2-methoxy-3-methyl-3-(oxolan-2-yl)butanoic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
